molecular formula C17H16FNO3S B5520308 ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5520308
M. Wt: 333.4 g/mol
InChI Key: GFBUPZSXGFVZQF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.08349271 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

A study by Menati et al. (2020) on the synthesis of a new azo-Schiff base derivative of the thiophene carboxylate showcases its potential in the development of novel organic compounds with significant structural and functional properties. The compound was characterized using several techniques, including IR and NMR spectroscopy, and single crystal X-ray diffraction, highlighting its application in material science and crystal engineering (Menati et al., 2020).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation, including ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. These compounds were evaluated for their antimicrobial and antioxidant activities, with some showing excellent antibacterial and antifungal properties. This research demonstrates the compound's role in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical chemistry (Raghavendra et al., 2016).

Dyes and Pigments

Sabnis and Rangnekar (1989) reported on the synthesis of azo benzo[b]thiophene derivatives from 2-aminothiophene derivatives, which were then used to produce azo dyes. These dyes were characterized by their good coloration and fastness properties on polyester, indicating the compound's applicability in developing new dyes and pigments for industrial applications (Sabnis & Rangnekar, 1989).

Pharmacological Activities

El-kerdawy et al. (1996) explored the synthesis and anti-inflammatory activity of certain thienopyrimidine derivatives. Their study showcases the compound's potential as a precursor in synthesizing pharmacologically active molecules, particularly those with significant anti-inflammatory properties (El-kerdawy et al., 1996).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the fluorobenzoyl and amino groups suggest that it could interact with biological macromolecules through hydrogen bonding or other types of interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities .

Properties

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-12-7-4-8-13(12)23-16(14)19-15(20)10-5-3-6-11(18)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBUPZSXGFVZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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